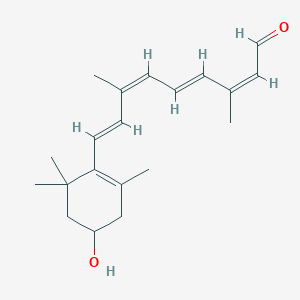

3-Hydroxyretinal

Descripción general

Descripción

3-Hydroxyretinal is a retinoid compound that plays a crucial role in the visual systems of various organisms, particularly insects. It serves as a chromophore in visual pigments, enabling the conversion of light into visual signals. This compound is structurally similar to retinal but features a hydroxyl group at the third carbon position, which significantly influences its chemical properties and biological functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinal involves several key steps, including Horner–Wadsworth–Emmons and Stille cross-coupling reactions. These reactions are used to form the necessary carbon-carbon bonds. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic chemistry techniques to ensure high yield and purity. The process may include the use of specialized reagents and catalysts to facilitate the reactions under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxyretinal undergoes various chemical reactions, including:

Oxidation: Conversion to 3-Hydroxyretinoic acid.

Reduction: Conversion to 3-Hydroxyretinol.

Isomerization: Light-induced cis-trans isomerization.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Isomerization: Requires light exposure, particularly blue light, to induce the cis-trans isomerization

Major Products:

Oxidation: 3-Hydroxyretinoic acid.

Reduction: 3-Hydroxyretinol.

Isomerization: 11-cis-3-Hydroxyretinal

Aplicaciones Científicas De Investigación

Biological Research

3-Hydroxyretinal is crucial in understanding the visual systems of insects and other organisms. Its role as a chromophore enables researchers to study phototransduction mechanisms and the evolution of visual pigments.

- Insect Vision : Research indicates that this compound is essential for the functionality of opsin proteins in insects, such as Drosophila melanogaster. The binding of 11-cis-3-hydroxyretinal to opsins forms the visual pigment necessary for light detection .

Chemical Studies

In chemistry, this compound is used as a model compound to investigate retinoid chemistry and photochemistry. Its unique structure allows scientists to explore various chemical reactions, including:

- Oxidation : Conversion to 3-hydroxyretinoic acid.

- Reduction : Conversion to 3-hydroxyretinol.

- Isomerization : Light-induced cis-trans isomerization.

Industrial Applications

The compound has potential uses in developing light-sensitive materials and devices, particularly in photonic applications where its properties can be exploited for enhanced sensitivity and performance.

Case Study 1: Visual Pigment Functionality in Drosophila

A study explored the metabolic pathways leading to the production of 11-cis-3-hydroxyretinal in Drosophila. Researchers supplemented carotenoid-depleted flies with all-trans retinal, observing a significant increase in visual pigment synthesis. This research highlights the importance of this compound in insect vision and its evolutionary significance .

Case Study 2: Chromophore Binding

Research has demonstrated that this compound binds covalently to opsin proteins, forming stable complexes essential for effective light absorption. This binding mechanism was characterized using high-performance liquid chromatography (HPLC), showcasing the compound's role in visual signal transduction .

Comparative Analysis of Related Compounds

| Compound | Structure | Function | Distribution |

|---|---|---|---|

| Retinal | Primary chromophore in vertebrates | Widespread across species | |

| This compound | Chromophore for insect vision | Predominantly found in insects | |

| 4-Hydroxyretinal | Similar function in some vertebrates | Less common than retinal |

Mecanismo De Acción

3-Hydroxyretinal functions as a chromophore in visual pigments. Upon absorption of light, it undergoes a cis-trans isomerization, which triggers a conformational change in the opsin protein to which it is bound. This change activates a phototransduction cascade, ultimately leading to visual signal generation. The molecular targets include opsin proteins, and the pathways involved are part of the visual cycle .

Comparación Con Compuestos Similares

Retinal: The primary chromophore in vertebrate visual systems.

3-Dehydroretinal: Another retinoid chromophore found in some fish and amphibians.

Comparison:

Uniqueness: 3-Hydroxyretinal is unique due to its hydroxyl group at the third carbon, which affects its absorption spectrum and reactivity.

Distribution: While retinal is widely distributed across various species, this compound is predominantly found in insects.

Function: Both compounds serve as chromophores, but this compound is specifically adapted for the visual systems of insects, providing them with distinct visual capabilities .

Actividad Biológica

3-Hydroxyretinal, also known as vitamin A3, is a significant chromophore involved in the visual processes of various organisms, particularly in insects and some aquatic species. This compound plays a crucial role in phototransduction, the process by which light is converted into electrical signals in the retina. Understanding the biological activity of this compound is essential for elucidating its functions in vision and its potential implications in other biological systems.

Chemical Structure and Properties

This compound is a derivative of retinal, characterized by the presence of a hydroxyl group at the 3-position of the β-ionone ring. Its molecular formula is C_20H_28O, and it exhibits unique optical properties that are critical for its role as a chromophore.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄O |

| Molecular Weight | 284.42 g/mol |

| Absorption Maximum | 329 nm |

| Solubility | Soluble in organic solvents |

Role in Vision

This compound serves as a chromophore for rhodopsin in certain insect species, facilitating their ability to perceive light. In Drosophila melanogaster, the enzyme NinaB catalyzes the conversion of dietary carotenoids into this compound, which is then incorporated into rhodopsin molecules within photoreceptor cells . This enzymatic pathway highlights the biochemical basis for the visual capabilities of these organisms.

Phototransduction Mechanism

The phototransduction cascade initiated by this compound involves several key steps:

- Photon Absorption : When light hits the rhodopsin molecule containing this compound, it induces a conformational change.

- Isomerization : The absorption of light causes isomerization of this compound from the cis to trans form.

- Signal Transduction : This conformational change activates a G-protein coupled receptor (opsin), leading to a cascade of intracellular events that ultimately result in hyperpolarization of the photoreceptor cell and signal transmission to the brain .

Comparative Studies

Research has shown that different species utilize this compound differently based on their visual requirements. For instance, studies on deep-sea organisms like Watasenia scintillans indicate that they possess multiple forms of retinal (A1, A2, and A3), with this compound being one of them, adapted for low-light environments .

Case Studies

- Drosophila melanogaster : A study demonstrated that mutations in the ninaB gene significantly impair vision due to reduced levels of this compound synthesis. The findings suggest that efficient production of this chromophore is vital for normal visual function .

- Freshwater Fish : Research on Bagarius bagarius revealed that 3-hydroxyretinol exists in esterified forms within their retinas, accounting for about 2-9% of total retinols stored. This indicates its potential role not only as a chromophore but also in retinal health and function .

Mechanisms of Synthesis

The synthesis of this compound involves several enzymatic processes:

- Carotenoid Cleavage : The enzyme NinaB cleaves carotenoids to produce retinal intermediates.

- Hydroxylation : Hydroxylation reactions convert these intermediates into this compound through specific enzymatic pathways.

Table 2: Enzymes Involved in Synthesis

| Enzyme | Function | Organism |

|---|---|---|

| NinaB | Beta-carotene oxygenase | Drosophila |

| NinaD | Scavenger receptor for carotenoid uptake | Drosophila |

| Unknown | Hydroxylation enzyme | Various species |

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQNCDEPWLQRO-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-91-1 | |

| Record name | 3-HYDROXYRETINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.